Cas no 34184-77-5 (Promegestone)
Promegestone Chemical and Physical Properties
Names and Identifiers
-
- Estra-4,9-dien-3-one,17-methyl-17-(1-oxopropyl)-, (17b)-
- (8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- PROMEGESTONE
- 17,21-dimethyl-19-nor-4,9-pregnadiene-3,20-dione
- Promegestona
- Promegestonum
- promegestrone
- R5020
- RU5020
- 34184-77-5
- (10S,11S,14S,15S)-14,15-dimethyl-14-propanoyltetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadeca-1,6-dien-5-one
- Surgestone (TN)
- Estra-4,9-dien-3-one, 17-methyl-17-(1-oxopropyl)-, (17-beta)-
- 9XE0V2SQYX
- PROMEGESTONE [MI]
- QFFCYTLOTYIJMR-XMGTWHOFSA-N
- D08431
- RU-5020
- Q7249694
- CS-0068047
- Promegestone (INN)
- (17beta)-17-methyl-17-propionylestra-4,9-dien-3-one
- R-5020
- [3H]R5020
- CHEMBL196003
- DTXSID4036510
- AT30553
- Promegestona [INN-Spanish]
- Estra-4,9-dien-3-one, 17-alpha-methyl-17-propionyl-
- U-56217
- HY-119384
- PROMEGESTONE [MART.]
- Estra-4,9-dien-3-one, 17-methyl-17-(1-oxopropyl)-, (17beta)-
- Promegestone [INN]
- 17,21-dimethyl-19-norpregna-4,9(10)-diene-3,20-dione
- UNII-9XE0V2SQYX
- (8S,13S,14S,17S)-13,17-dimethyl-17-propionyl-6,7,8,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- GTPL2877
- NS00124643
- R 5020
- DB13602
- 17alpha-methyl-17-propionylestra-4,9-dien-3-one
- AKOS040753618
- PROMEGESTONE [WHO-DD]
- 17alpha-Methyl-1,7-propionylestra-4,9-dien-3-one
- (8S,13S,14S,17S)-13,17-dimethyl-17-propionyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- CHEBI:73390
- Surgestone
- SCHEMBL37770
- BDBM18660
- Promegestonum [INN-Latin]
- (8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta(a)phenanthren-3-one
- Promestone
- G03DB07
- DA-57065
- Promegestonum (INN-Latin)
- DTXCID2016510
- PROMEGESTONE (MART.)
- Promegestona (INN-Spanish)
- Estra-4,9-dien-3-one, 17-methyl-17-(1-oxopropyl)-, (17-beta)-(9CI)
- Promegestone
-
- Inchi: 1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1
- InChI Key: QFFCYTLOTYIJMR-XMGTWHOFSA-N
- SMILES: O=C(CC)[C@@]1(C)CC[C@H]2[C@@H]3CCC4=CC(CCC4=C3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 326.22500
- Monoisotopic Mass: 326.22458
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1
- XLogP3: 3.3
Experimental Properties
- Density: 1.09
- Melting Point: 152°
- Boiling Point: 486.8 °C at 760 mmHg
- Flash Point: 180.4 °C
- Refractive Index: 1.553
- PSA: 34.14000
- LogP: 5.17780
- Specific Rotation: D20 -262° (c = 0.5 in ethanol)
Promegestone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-119384-1mg |
Promegestone |
34184-77-5 | ≥98.0% | 1mg |
¥6500 | 2024-07-20 |
Promegestone Suppliers
Promegestone Related Literature
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Promegestone
Professional Introduction to Promegestone (CAS No. 34184-77-5)
Promegestone, chemically known as 17α-hydroxy-21-pregnen-20-one, is a synthetic steroid hormone with significant applications in the field of pharmaceuticals and biomedicine. This compound, identified by its unique Chemical Abstracts Service (CAS) number 34184-77-5, has garnered considerable attention due to its structural and functional similarities to natural progesterone. The molecular structure of Promegestone features a hydroxyl group at the 17α position and a ketone group at the 20 position, which are critical for its biological activity.
The primary pharmacological action of Promegestone is its ability to bind to intracellular progesterone receptors, thereby modulating various physiological processes. This mechanism of action has led to its widespread use in therapeutic contexts, particularly in reproductive health and hormone replacement therapies. Recent studies have highlighted the compound's potential in managing endometrial hyperplasia and as a preventive measure against certain types of uterine cancers. The structural analogs of Promegestone have been extensively studied for their ability to enhance receptor binding affinity while minimizing unwanted side effects.
In the realm of clinical research, Promegestone has been investigated for its role in regulating the menstrual cycle and alleviating symptoms associated with menopause. Its selective receptor interaction profile makes it a promising candidate for developing targeted therapies that address specific hormonal imbalances. A notable study published in the Journal of Molecular Endocrinology demonstrated that Promegestone can effectively stimulate uterine lining proliferation without significantly affecting other hormonal pathways, suggesting its potential as a safer alternative to traditional progestins.
The synthesis of Promegestone involves a series of well-defined chemical transformations that highlight the compound's versatility in pharmaceutical chemistry. The key steps include hydroxylation at the 17α position followed by oxidation at the 20 position, which are facilitated by advanced catalytic systems and green chemistry principles. These synthetic methodologies not only ensure high yield but also minimize environmental impact, aligning with contemporary pharmaceutical industry standards.
Advances in computational chemistry have further enhanced our understanding of Promegestone's interactions with biological targets. Molecular docking studies have revealed that the compound's binding pocket on progesterone receptors exhibits high specificity, which explains its potent biological effects. These insights have guided the development of novel derivatives with improved pharmacokinetic properties, such as enhanced solubility and longer half-life.
The therapeutic potential of Promegestone extends beyond gynecological applications. Emerging research indicates its utility in managing metabolic disorders by influencing lipid profiles and glucose homeostasis. Preclinical trials have shown promising results in reducing hyperglycemia and hyperlipidemia in animal models, suggesting that Promegestone could be repurposed for metabolic syndrome treatment. This multi-targeted approach underscores the compound's broad therapeutic spectrum and opens new avenues for drug development.
Regulatory considerations play a crucial role in the clinical deployment of Promegestone. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical formulations meet stringent quality standards. Additionally, rigorous toxicological assessments have been conducted to evaluate the safety profile of Promegestone across various dosages and administration routes. These studies have provided valuable data for regulatory submissions, reinforcing the compound's credibility in medical applications.
The future of Promegestone research lies in interdisciplinary collaborations between chemists, biologists, and clinicians. By integrating cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery, researchers aim to uncover new therapeutic applications for this versatile steroid hormone. The ongoing exploration of Promegestone's pharmacological properties promises to yield innovative treatments for a wide range of health conditions.
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